
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes diethyl and methyl groups, as well as a carbodithioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
Aplicaciones Científicas De Investigación
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The carbodithioic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Diethyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 3,5-Dimethyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-thiol
Uniqueness
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C9H16N2S2 |
|---|---|
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
3,5-diethyl-5-methyl-4H-pyrazole-1-carbodithioic acid |
InChI |
InChI=1S/C9H16N2S2/c1-4-7-6-9(3,5-2)11(10-7)8(12)13/h4-6H2,1-3H3,(H,12,13) |
Clave InChI |
BRUZNJGLXARMCO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(C1)(C)CC)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


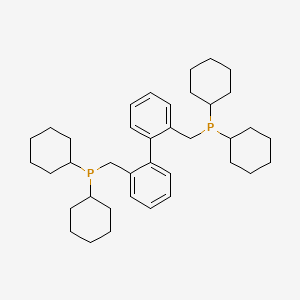
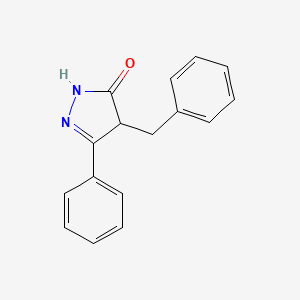
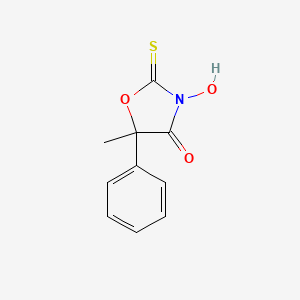
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
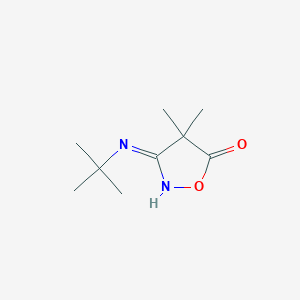


![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)
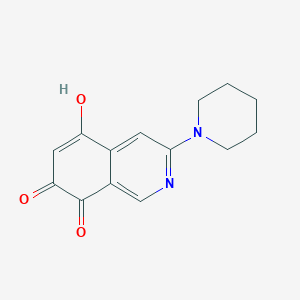

![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
